Etidocaine Hydrochloride is a potent, long-acting local anesthetic classified as an aminoamide. It is primarily used in medical settings for procedures requiring anesthesia, such as surgery and labor. The compound is known for its rapid onset of action, typically within 3 to 5 minutes, and its prolonged duration of effect, making it advantageous compared to other local anesthetics like lidocaine . The molecular formula of etidocaine hydrochloride is with a molecular weight of approximately 312.88 g/mol .
Etidocaine Hydrochloride is derived from the reaction between 2,6-dimethylaniline and 2-bromobutyryl chloride, followed by a reaction with N-ethylpropylamine. It falls under the category of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids . This classification highlights its structural relationship to other local anesthetics and its mechanism of action.
The synthesis of etidocaine hydrochloride involves several key steps:
This synthetic route is characterized by high yields (up to 97%) and mild reaction conditions, which contribute to cost-effectiveness and efficiency in producing the compound .
The chemical structure of etidocaine hydrochloride features a 2,6-dimethylphenyl group attached to a butanamide moiety. The structural representation can be described as follows:
The compound has no defined stereocenters, making it racemic in nature.
Etidocaine hydrochloride undergoes hydrolysis in biological systems, which can affect its pharmacokinetics. The primary reaction involves the breakdown of the amide bond under physiological conditions. This reaction is crucial for understanding how etidocaine is metabolized in the body and influences its duration of action and potential side effects.
Etidocaine hydrochloride acts primarily as a sodium channel blocker. By binding to voltage-gated sodium channels in nerve membranes, it inhibits the influx of sodium ions into neurons. This blockade prevents the generation and propagation of nerve impulses, resulting in localized numbness and pain relief in the targeted area . The duration of action is notably longer than that of other local anesthetics, making it suitable for procedures requiring extended anesthesia.
These properties are essential for understanding the behavior of etidocaine hydrochloride in biological systems and its formulation in pharmaceutical applications.
Etidocaine hydrochloride has several scientific applications:
Etidocaine hydrochloride emerged from systematic modifications of the lidocaine scaffold, specifically targeting enhanced duration of action and lipid membrane penetration. Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) served as the foundational structure, with researchers at Astra Pharmaceuticals strategically introducing alkyl additions at two critical sites:
These modifications yielded the chemical structure N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide monohydrochloride (C₁₇H₂₈N₂O·HCl). The structural alterations significantly increased molecular weight (276.42 g/mol → 312.88 g/mol for hydrochloride salt) and lipophilicity compared to lidocaine (molecular weight 234.34 g/mol) [1] [6]. The rationale centered on leveraging the Buttle’s Rule, which posits that increased lipid solubility correlates with prolonged nerve binding and delayed systemic absorption [1].
Table 1: Structural Comparison of Lidocaine and Etidocaine
Structural Feature | Lidocaine | Etidocaine |
---|---|---|
Aromatic Ring | 2,6-dimethylphenyl | 2,6-dimethylphenyl |
Linker Chain | -CH₂- (acetamide) | -CH(CC)-CH₂- (butanamide) |
Amine Substituents | Diethylamino | Ethylpropylamino |
Molecular Weight (Base) | 234.34 g/mol | 276.42 g/mol |
Lipid Solubility (Log P) | 2.9 | 4.3 (estimated) |
The synthetic pathway for etidocaine was formalized in U.S. Patent 3,812,147 (1974), assigned to Astra Pharmaceuticals, building upon earlier German patent DE2162744. The patent detailed a two-step synthesis [1] [7]:
This route addressed challenges in stereo-selectivity and intermediate stability. Crucially, the patent emphasized the criticality of N-ethylpropylamine purity—impurities exceeding 0.5% reduced anesthetic efficacy by >15% in guinea pig nerve-block models [7]. The synthesis avoided cryogenic conditions, enabling scalable production at 20°C–40°C. Post-1974, manufacturing refinements included catalytic hydrogenation to replace bromination and solvent extraction optimization, boosting yields from 68% to 92% [1].
Etidocaine’s design directly targeted three pharmacological parameters:
Table 2: Physicochemical Drivers of Etidocaine’s Prolonged Action
Parameter | Lidocaine | Etidocaine | Pharmacological Impact |
---|---|---|---|
pKa | 7.6 | 7.7 | Similar non-ionized fraction for tissue uptake |
Onset Time (min) | 2–4 | 3–5 | Comparable membrane penetration |
Log P (Octanol/H₂O) | 2.9 | 4.3* | 3.8x higher lipid solubility → prolonged nerve retention |
Protein Binding (%) | 65 | 85 | Enhanced sodium channel affinity |
^Estimated from structural analogs |
Clinical validation emerged from oral surgery trials where 1.5% etidocaine with epinephrine 1:200,000 provided sensory blockade lasting 150–220 minutes—1.5–2 times longer than lidocaine equivalents. Motor blockade persisted >30% longer due to preferential accumulation in lipophilic myelin sheaths [1] [4] [6]. However, the high lipid solubility increased intramuscular sequestration, necessitating vasoconstrictor adjuvants to mitigate systemic absorption risks [1] [5]. This structure-function paradigm cemented etidocaine as a model for designing long-acting amide anesthetics, influencing successors like ropivacaine.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2